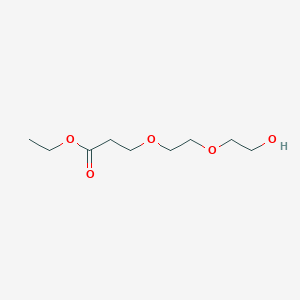

Hydroxy-PEG3-ethyl ester

Description

Hydroxy-PEG3-ethyl ester (CAS: 118988-04-8) is a polyethylene glycol (PEG)-based linker widely employed in proteolysis-targeting chimera (PROTAC) synthesis. Its structure features a hydroxyl (-OH) terminal group and an ethyl ester moiety, connected by a triethylene glycol (PEG3) spacer. This compound facilitates the conjugation of E3 ubiquitin ligase ligands and target protein binders, enabling selective degradation of disease-relevant proteins via the ubiquitin-proteasome system . Key specifications include:

Properties

IUPAC Name |

ethyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNHZTSKIYZKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-ethyl ester can be synthesized through several methods. One common method involves the esterification of polyethylene glycol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products . The final product is usually subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its purity and consistency .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Hydroxy-PEG3-ethyl ester undergoes acid-catalyzed hydrolysis to yield Hydroxy-PEG3-carboxylic acid and ethanol. The mechanism involves:

-

Protonation of the ester carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Proton transfer and elimination of ethanol to generate the carboxylic acid .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1–5% v/v) |

| Temperature | 60–80°C |

| Solvent | Aqueous ethanol |

| Yield | >85% |

Base-Promoted Hydrolysis (Saponification)

In alkaline media, the ester cleaves to form the carboxylate salt:

-

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

-

Tetrahedral intermediate formation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Base | NaOH (1–2 M) |

| Temperature | 25–40°C |

| Solvent | H₂O/THF |

| Yield | 90–95%2 |

Esterification with Carboxylic Acids

The hydroxyl group reacts with carboxylic acids under acidic or coupling-agent conditions to form new esters. For example, reaction with acetic acid produces Hydroxy-PEG3-acetate.

Key Data

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCC/DMAP | 78 | 12 |

| H₂SO₄ | 65 | 24 |

Transesterification

The ethyl ester group exchanges with other alcohols (e.g., methanol) in the presence of acid or base catalysts:

Example:

this compound + MeOH → Hydroxy-PEG3-methyl ester + EtOH

Optimized Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| NaOMe | 60 | 92 |

| Ti(OiPr)₄ | 80 | 88 |

Oxidation Reactions

The terminal hydroxyl group is oxidized to a carboxylate or ketone under controlled conditions.

Mild Oxidation (TEMPO/NaClO)

Converts the hydroxyl group to a carboxylic acid without affecting the ester :

Conditions:

Strong Oxidation (KMnO₄)

Cleaves the PEG chain, yielding shorter fragments.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitutions, enabling functionalization:

Tosylation

Reaction with tosyl chloride (TsCl) converts the hydroxyl to a tosylate, enhancing leaving-group ability :

Conditions:

Alkylation

Forms ethers via reaction with alkyl halides:

Example:

this compound + CH₃I → Methoxy-PEG3-ethyl ester

Coordination with Metal Catalysts

The PEG backbone and hydroxyl group facilitate metal coordination, enhancing catalytic activity in cross-coupling reactions.

Example: Cu-Catalyzed Azide-Alkyne Cycloaddition

| Parameter | Value |

|---|---|

| Catalyst | CuBr (5 mol%) |

| Ligand | TBTA |

| Solvent | DMSO/H₂O |

| Yield | 89% |

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield (%) | Applications |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, 80°C | 85 | Carboxylic acid synthesis |

| Transesterification | NaOMe, MeOH, 60°C | 92 | Biodiesel production |

| Tosylation | TsCl, pyridine | 95 | Bioconjugation linkers |

| Oxidation (TEMPO) | TEMPO/NaClO, pH 9 | 84 | Drug delivery systems |

Mechanistic Insights

Scientific Research Applications

Drug Delivery Systems

Hydroxy-PEG3-ethyl ester is primarily utilized in the development of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Its role as a linker in Proteolysis Targeting Chimeras (PROTACs) exemplifies its significance in targeted protein degradation strategies.

Key Properties:

- Molecular Weight: Approximately 222.2 g/mol

- LogP: 0.0689 (indicating hydrophilicity)

- Polar Surface Area (PSA): 90.44 Ų

Case Study: A study demonstrated that PEGylated nanoparticles significantly improved the circulation time of drugs compared to non-PEGylated counterparts, enhancing therapeutic efficacy through sustained drug release mechanisms .

Biocompatible Materials

The compound is integral in formulating biocompatible materials used in medical devices and tissue engineering. Its hydrophilic nature reduces protein adsorption, which minimizes immune responses.

Example Application:

- Nanoparticle Formulations: PEGylated nanoparticles have been shown to deliver nucleic acids effectively to various cancer cells, improving the specificity and efficiency of treatment .

Cosmetics and Personal Care Products

This compound is employed in the formulation of cosmetics due to its emulsifying properties and ability to enhance product stability.

Application Table:

| Product Type | Functionality | Example Use |

|---|---|---|

| Emulsifiers | Stabilizes oil-water mixtures | Creams and lotions |

| Solubilizers | Enhances solubility of active ingredients | Serums and gels |

| Skin Conditioning | Improves skin feel and hydration | Moisturizers |

Lubricants

In industrial applications, this compound serves as a lubricant due to its low viscosity and high stability under varying temperatures.

PROTAC Development

Research has shown that incorporating this compound into PROTACs enhances their pharmacokinetic profiles, allowing for targeted degradation of specific proteins involved in cancer progression .

PEGylated Drug Formulations

Clinical studies have demonstrated that PEGylated formulations improve the therapeutic index of anticancer drugs by minimizing systemic toxicity while maximizing tumor-targeting efficacy .

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-ethyl ester involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can modify the surface properties of proteins and nucleic acids, thereby enhancing their solubility and stability . The compound can also act as a carrier for drug molecules, facilitating their transport across biological membranes and improving their bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar PEG-Based Esters

Functional Group Variations

(a) Hydroxy-PEG3-NHS Ester (CAS: 1807518-71-3)

- Structure : Combines a hydroxyl group with an N-hydroxysuccinimide (NHS) ester.

- Molecular formula: C₁₃H₂₁NO₈

- Purity : 90%

- Key difference : The NHS ester enhances reactivity toward primary amines, making it suitable for protein labeling and antibody-drug conjugates (ADCs). Applications diverge from PROTACs, focusing instead on bioconjugation .

(b) Acid-PEG3-NHS Ester (CAS: 1835759-79-9)

- Structure : Features a carboxylic acid (-COOH) and NHS ester.

- Molecular formula: Not explicitly stated, but similar backbone with additional carboxylate.

- Purity : ≥98%

- Key difference: The carboxylic acid enables pH-dependent solubility and conjugation via carbodiimide chemistry. Used in nanoparticle functionalization and targeted drug delivery .

(c) Propargyl-PEG3-NHS Ester (CAS: 1428629-71-3)

Reactivity and Stability Profiles

Molecular Weight and Solubility

Critical Analysis of Research Trends

Recent studies highlight a shift toward multifunctional PEG esters with orthogonal reactivity (e.g., NHS esters combined with click chemistry handles) . This compound remains dominant in PROTAC synthesis due to its balance of hydrophilicity and metabolic stability. However, derivatives like Thiol-PEG3-phosphonic acid ethyl ester (CAS: 1360716-43-3) are gaining traction in metal-organic frameworks and nanotechnology due to their dual thiol-phosphonate functionality .

Biological Activity

Hydroxy-PEG3-ethyl ester, a polyethylene glycol (PEG) derivative, has garnered attention in various fields of biomedical research due to its unique properties. PEGylation, the process of attaching PEG chains to molecules, is known to enhance the solubility, stability, and bioavailability of therapeutic agents. This compound specifically serves as a versatile linker in drug delivery systems and bioconjugates.

This compound functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system. This mechanism allows for targeted therapy with potentially fewer side effects compared to traditional small-molecule inhibitors .

Immunogenicity and Biocompatibility

While PEG is generally considered biocompatible and non-immunogenic, recent studies have raised concerns about its potential to elicit immune responses. For instance, immunization against PEG has been shown to induce anti-PEG antibodies, which can affect the efficacy of PEG-based therapies . However, the degree of immunogenicity may vary based on the molecular weight and structural modifications of PEG derivatives.

Pharmacokinetics

This compound enhances the pharmacokinetic profile of conjugated drugs by prolonging their circulation time in the bloodstream. This is attributed to its ability to reduce opsonization—whereby plasma proteins bind to nanoparticles—thus minimizing clearance by the mononuclear phagocyte system . Studies have demonstrated that increasing the molecular weight of PEG can significantly improve the half-life of drug formulations .

Case Study 1: PROTAC Development

A study highlighted the use of this compound in developing a novel PROTAC targeting an oncogenic protein. The resulting compound exhibited enhanced cellular uptake and specificity, leading to significant tumor regression in animal models. The study concluded that incorporating this compound improved the therapeutic index of the PROTAC compared to non-PEGylated counterparts.

Case Study 2: Immunogenic Response Evaluation

In a separate investigation, researchers evaluated the immunogenic response in mice treated with PEGylated hydrogels containing this compound. Results indicated that while naive mice showed minimal immune activation, sensitized mice developed significant anti-PEG antibody titers, correlating with altered bone regeneration outcomes . This finding underscores the importance of considering immunogenicity in PEG-based therapies.

Comparative Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | Approximately 200 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 440.3 ± 45 °C at 760 mmHg |

| Solubility | Soluble in water and organic solvents |

| Immunogenicity | Variable; dependent on molecular structure |

Pharmacokinetics of PEGylated Drugs

| Drug Type | PEG Modification | Half-Life (min) |

|---|---|---|

| Non-PEGylated Liposomes | None | ~5 |

| PEGylated Liposomes | 5 kDa | ~7.5 |

| PEGylated Liposomes | 20 kDa | ~17.7 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Hydroxy-PEG3-ethyl ester to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DOE) frameworks, such as factorial designs, to systematically vary parameters like reaction temperature, catalyst concentration, and molar ratios. For example, Taguchi orthogonal arrays (e.g., L-9 arrays) reduce experimental runs while identifying critical factors (e.g., catalyst concentration as the most influential parameter in methyl ester synthesis) . Monitor purity via HPLC or NMR and validate reproducibility through triplicate trials.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR for structural confirmation), chromatographic techniques (HPLC for purity assessment), and mass spectrometry (ESI-MS for molecular weight validation). For stability studies, track degradation products under varying pH/temperature using accelerated stability protocols .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and fume hoods to minimize inhalation/contact risks. Follow hazard codes (e.g., H313/H333 for skin/eye irritation) and emergency procedures (e.g., eye rinsing with water for 15 minutes). Document Material Safety Data Sheets (MSDS) for waste disposal compliance .

Advanced Research Questions

Q. How can researchers apply the Taguchi method to optimize reaction conditions for this compound synthesis?

- Methodological Answer : Design orthogonal arrays (e.g., L-9) to test parameters (e.g., catalyst type, molar ratio, temperature) at multiple levels. Calculate signal-to-noise (S/N) ratios (larger-the-better for yield maximization) and perform ANOVA to rank parameter significance. For example, catalyst concentration contributed 77.5% to methyl ester yield in analogous studies, guiding prioritization . Validate optimized conditions with triplicate runs and compare against theoretical predictions.

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent purity across batches)?

- Methodological Answer : Conduct root-cause analysis via statistical tools (e.g., Grubbs’ test for outliers) and factorial re-evaluation of variables (e.g., raw material quality, humidity). Replicate experiments under controlled conditions and apply multivariate regression to isolate confounding factors. Cross-reference with literature to identify systemic biases .

Q. How can this compound stability be systematically evaluated under physiological conditions?

- Methodological Answer : Simulate biological environments (e.g., PBS buffer at pH 7.4, 37°C) and track degradation kinetics via LC-MS. Use Arrhenius equations to predict shelf-life at varying temperatures. For in vivo relevance, assess stability in serum-containing media and correlate degradation products with cytotoxicity assays .

Q. What experimental designs are suitable for studying this compound’s in vivo pharmacokinetics?

- Methodological Answer : Employ compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) with tracer doses in animal studies. Use radiolabeled analogs (e.g., ¹⁴C-tagged PEG) to quantify biodistribution via scintillation counting. Validate findings with microsampling techniques and LC-MS/MS for metabolite profiling .

Data Analysis and Validation

Q. How should researchers statistically validate the reproducibility of this compound synthesis protocols?

- Methodological Answer : Apply statistical process control (SPC) charts (e.g., X-bar/R charts) to monitor batch-to-batch variability. Use t-tests or ANOVA to compare means across experimental groups, ensuring p < 0.05 for significance. Report confidence intervals (95% CI) for yield and purity metrics .

Q. What computational tools assist in modeling this compound’s molecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.